![molecular formula C19H20N2O4S B3701186 DIMETHYL 5-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE](/img/structure/B3701186.png)
DIMETHYL 5-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE
Übersicht
Beschreibung
DIMETHYL 5-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is an organic compound with a complex structure. It is primarily used in various chemical and industrial applications due to its unique properties. This compound is known for its role in the synthesis of dyes and other organic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves the reaction of 3,5-dimethylaniline with isophthalic acid derivatives. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the reaction may be carried out in the presence of cerium (IV) sulfate as an oxidant .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
DIMETHYL 5-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium (IV) sulfate, reducing agents such as hydrogen gas, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
DIMETHYL 5-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of DIMETHYL 5-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to DIMETHYL 5-{[(3,5-DIMETHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE include:
3,5-Dimethylaniline: A precursor in the synthesis of the target compound.
Dimethyl 5-aminoisophthalate: Another related compound used in similar applications.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in the synthesis of dyes and other organic materials, as well as in various industrial applications.
Eigenschaften
IUPAC Name |
dimethyl 5-[(3,5-dimethylphenyl)carbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-11-5-12(2)7-15(6-11)20-19(26)21-16-9-13(17(22)24-3)8-14(10-16)18(23)25-4/h5-10H,1-4H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKPJBINXLABPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2-methylphenyl)-2-[[5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3701104.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-nitrophenyl)acetamide](/img/structure/B3701110.png)
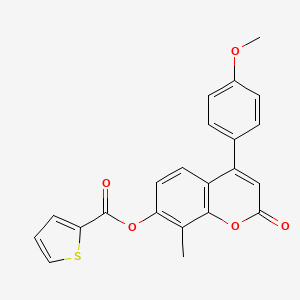
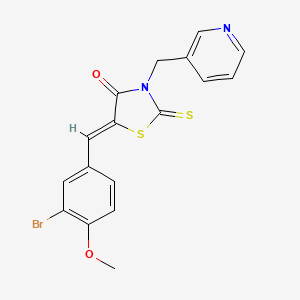
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbenzamide](/img/structure/B3701138.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B3701153.png)
![2,4-dichloro-N-{3-[(3,5-dimethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3701159.png)
![2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3701160.png)
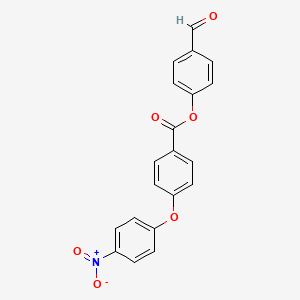
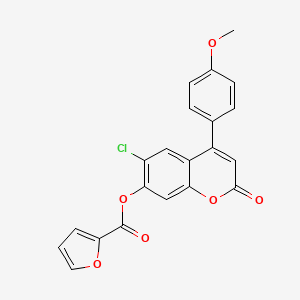

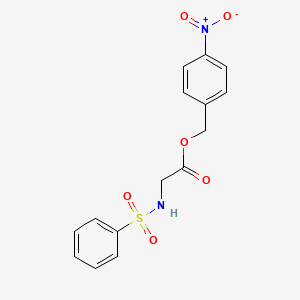
![1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B3701206.png)

